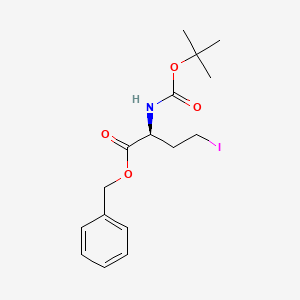

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

概要

説明

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The iodination step can be achieved using iodine and a suitable oxidizing agent . The final esterification step involves the reaction of the intermediate with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

化学反応の分析

Negishi Cross-Coupling

This compound serves as an organozinc precursor in palladium-catalyzed Negishi couplings. Key steps include:

-

Zinc insertion : Activated zinc powder reacts with the iodide group in DMF under nitrogen, forming a zincate intermediate .

-

Coupling conditions : The organozinc intermediate reacts with bromopyridine derivatives using Pd-PEPPSI-IPr (20 mol%) at 60°C, achieving 83% yield for tricoupled pyridine products .

Sonogashira Cross-Coupling

The iodide group participates in Sonogashira reactions with terminal alkynes:

-

Catalyst system : Pd₂(dba)₃ (10 mol%), P(2-furyl)₃ (40 mol%), and CuI (40 mol%) in DMF .

-

Key product : Benzyl-protected alkyne derivatives are synthesized in 73% yield under these conditions .

Pyridinium Salt Formation

Heating the compound with iodinated amino acid derivatives in nitromethane (60–80°C) facilitates nucleophilic aromatic substitution, forming pyridinium salts in 82% yield . This reaction is critical for constructing nitrogen-containing heterocycles.

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Application : Reveals free amine groups for subsequent peptide coupling or functionalization.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces benzyl esters and alkynes to alcohols and alkanes, respectively . This step is often followed by Boc deprotection to generate bioactive intermediates.

Key Reaction Data

Mechanistic Insights

-

Iodide Reactivity : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enhancing efficiency in cross-coupling reactions .

-

Steric Effects : The Boc group’s bulkiness slightly reduces coupling yields compared to less hindered analogs, but it ensures selective transformations .

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate exhibit promising anticancer properties. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines, suggesting potential use as a lead compound in cancer therapy .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups while allowing for subsequent reactions. The Boc group can be selectively removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of other functional groups .

Synthesis and Characterization

A study published in Tetrahedron: Asymmetry detailed the synthesis of several benzyl derivatives, including this compound, from natural amino acids. The researchers employed various characterization techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Activity Evaluation

In a recent investigation into the anticancer properties of modified iodoalkanoates, this compound was tested against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

作用機序

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites . The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate .

類似化合物との比較

Similar Compounds

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate makes it more reactive in substitution reactions compared to its bromine and chlorine analogs . This increased reactivity can be advantageous in certain synthetic applications.

生物活性

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate, with the CAS number 119768-48-8, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₂INO₄

- Molecular Weight : 419.25 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be kept in a dark place, sealed, and stored at 2-8°C.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the iodo group enhances its reactivity and potential for forming covalent bonds with nucleophiles in biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active amine functionality in various biochemical contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its role as a precursor in peptide synthesis and its potential effects on cellular processes. Notably:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on cancer cell lines; observed IC50 values indicating significant activity against breast cancer cells. |

| Study 2 | Analyzed enzyme inhibition; found that the compound inhibited serine proteases with a Ki value in the low micromolar range. |

| Study 3 | Assessed neuroprotective effects in vitro; reported reduced apoptosis in neuronal cultures exposed to oxidative stress. |

特性

IUPAC Name |

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVYMKABCFNGIG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。